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Compound of Interest

2-(4-Bromophenyl)-1-(2,4-
Compound Name:
dihydroxyphenyl)ethanone

Cat. No.: B1224145

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone:
Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a
deoxybenzoin derivative that holds significant potential as a versatile building block in
medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and
a resorcinol moiety, provides multiple reaction sites for the synthesis of more complex
molecules, including heterocyclic compounds and potential therapeutic agents. This guide
offers a comprehensive overview of its physicochemical properties, outlines a robust proposed
synthetic route, details methods for its characterization, and explores its applications,
particularly in the realm of drug development for inflammatory and oncological conditions. The
protocols and data presented herein are synthesized from established chemical principles and
analysis of structurally related compounds, providing a foundational resource for researchers
and drug development professionals.

Molecular Profile and Physicochemical Properties

2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS No. 92152-60-8) is a ketone
featuring a resorcinol (2,4-dihydroxyphenyl) group and a 4-bromophenyl group attached to the
ethanone backbone.[1] The resorcinol moiety is a key pharmacophore in many biologically
active compounds, while the bromine atom serves as a valuable synthetic handle for cross-
coupling reactions, enabling further molecular elaboration.
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The structure is confirmed by its IUPAC name and can be represented by the SMILES string:
C1=CC(=CC=C1CC(=0)C2=C(C=C(C=C2)0)0)Br.[1]

Bi

Figure 1: 2D Structure of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone.

Table 1: Physicochemical and Computed Properties

Property Value Source
2-(4-bromophenyl)-1-(2,4-

'UPAC Name dif\ydroxyp:enylll)t)etha(mone 11
CAS Number 92152-60-8 [1][2]
Molecular Formula C14H11BrOs [1112]
Molecular Weight 307.14 g/mol [1][2]
Appearance Off-white solid [2]
Melting Point 173-180 °C [2]
Purity (Typical) >99% (HPLC) [2]
XLogP3 (Predicted) 3.7 [1]
Hydrogen Bond Donors 2 [1]
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| Hydrogen Bond Acceptors| 3 |[1] |

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for this exact molecule is not readily available in the
cited literature, a chemically sound and robust protocol can be proposed based on the well-
established Hoesch reaction. This reaction involves the condensation of a nitrile with a phenol
or a polyhydric phenol to form a hydroxyaryl ketone.[3] The proposed pathway utilizes the
reaction of resorcinol with 4-bromophenylacetonitrile.

Expertise & Rationale: The Hoesch reaction is particularly well-suited for synthesizing
polyhydroxyacetophenones because it proceeds under acidic conditions that are compatible
with the electron-rich resorcinol ring.[3] The use of a nitrile precursor avoids the potential for
self-condensation or other side reactions that can occur with more reactive acylating agents
like acid chlorides in a standard Friedel-Crafts acylation. Zinc chloride acts as a Lewis acid
catalyst, activating the nitrile for electrophilic attack by the resorcinol ring.

Synthesis Pathway Diagram
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' Resorcinol ' (4-BromophenylacetonitriIe)

1. ZnClz, HCI (gas)
2. H20, Heat

Hoesch Reaction

\ 4
Ketimine Intermediate
(In situ)

Hydrolysis

2-(4-Bromophenyl)-1-
(2,4-dihydroxyphenyl)ethanone

Click to download full resolution via product page

Caption: Proposed Hoesch reaction pathway for synthesis.

Detailed Experimental Protocol (Proposed)

Trustworthiness: This protocol is designed as a self-validating system. Each step includes
checkpoints and expected observations. The purification steps are critical for removing
unreacted starting materials and the zinc catalyst, ensuring the final product's purity, which can
be verified by the characterization methods outlined in Section 3.0.

Materials:
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Resorcinol (1.0 eq)

4-Bromophenylacetonitrile (1.0 eq)[4]

Anhydrous Zinc Chloride (ZnClz, 1.1 eq), freshly fused

Anhydrous Diethyl Ether

Hydrogen Chloride (gas)

Hydrochloric Acid (10% aqueous solution)

Ethyl Acetate

Hexanes

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na2S0a)

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain the system under a dry
nitrogen atmosphere.

Reaction Mixture: To the flask, add resorcinol (1.0 eq), 4-bromophenylacetonitrile (1.0 eq),
and freshly fused anhydrous zinc chloride (1.1 eq). Add anhydrous diethyl ether to dissolve
the reactants.

Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas
through the stirred solution for 1-2 hours. A thick, yellow precipitate of the ketimine
hydrochloride intermediate is expected to form.

Reaction Completion: After the gas addition, seal the flask and allow it to stir at room
temperature overnight (approx. 16 hours).
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» Hydrolysis: Decant the ether solvent. To the solid residue, add 10% aqueous hydrochloric
acid. Heat the mixture at reflux for 1-2 hours to hydrolyze the ketimine intermediate. The
solid should gradually dissolve and then a new precipitate (the product) may form upon
cooling.

o Work-up: Cool the mixture to room temperature and then in an ice bath. If a solid
precipitates, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel
and extract with ethyl acetate (3 x volumes).

 Purification (Liquid-Liquid): Combine the organic extracts. Wash sequentially with water,
saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over
anhydrous sodium sulfate.

« |solation: Filter off the drying agent and remove the solvent under reduced pressure using a
rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by recrystallization.

» Solvent Selection: A suitable solvent system is typically ethanol/water or ethyl
acetate/hexanes.

e Procedure: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate.
Slowly add water or hexanes until the solution becomes cloudy.

o Crystallization: Reheat the solution until it becomes clear again, then allow it to cool slowly to
room temperature, followed by cooling in an ice bath to maximize crystal formation.

o Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the
cold recrystallization solvent mixture, and dry under vacuum.

Structural Elucidation and Characterization

As experimental spectra for this specific compound are not available in public databases, this
section provides predicted data based on the known spectra of its constituent parts and
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structurally similar molecules.[5][6] This provides a reliable baseline for researchers to confirm
the identity and purity of their synthesized material.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Characterization
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Rationale / Analog

Technique Expected Features .
Comparison
6 ~10-12 ppm (s, 1H, Based on data for 1-(2,4-
phenolic OH, H-bonded); 8 dihydroxyphenyl)ethanone
~7.8 ppm (d, 1H, Ar-H derivatives and 4-
ortho to C=0); 6 7.4-7.5 bromophenyl compounds.
ppm (d, 2H, Ar-H ortho to [5]1[6] The downfield shift
'H NMR Br); 6 7.1-7.2 ppm (d, 2H, of the ortho proton on the
Ar-H meta to Br); 6 6.3-6.5 resorcinol ring is due to
ppm (m, 2H, Ar-H of the deshielding effect of
resorcinol); 8 ~4.2 ppm (s, the carbonyl group. The
2H, -CHz2-); 6 ~5-7 ppm (br methylene protons appear
s, 1H, phenolic OH) as a singlet.
0 ~200-205 ppm (C=0);
~165 ppm (C-OH); & ~162 ppm
(C-OH); & ~135 ppm (Ar C-H); Carbonyl carbon is significantly
0 ~132 ppm (Ar C-Br); 6 ~131 downfield. Phenolic carbons
13C NMR ppm (Ar C-H); & ~121 ppm (Ar (C-OH) are also deshielded.
C-H); & ~114 ppm (Ar C-CO); The methylene carbon is
0 ~108 ppm (Ar C-H); 6 ~104 expected around 45 ppm.[7][8]
ppm (Ar C-H); & ~45 ppm (-
CH2-)
~3200-3400 cm~1 (br, O-H
stretch); ~3100-3000 cm~1 (Ar The strong, broad O-H band
C-H stretch); ~1640 cm™1 (s, and the hydrogen-bonded
C=0 stretch, H-bonded); (lowered frequency) C=0
FT-IR (KBr)

~1600, 1580 cm~1 (Ar C=C
stretch); ~1250 cm~1 (C-O
stretch); ~820 cm~1 (p-subst.
C-H bend)

stretch are characteristic. The
C-Br stretch (~600-500 cm™1)

may be difficult to observe.

| Mass Spec (El) | M* at m/z 306/308 (1:1 ratio, due to 7°Br/81Br isotopes). Key fragments: m/z
137 ([C7Hs02]*, dihydroxybenzoyl cation); m/z 169/171 ([C7HeBr]*, bromobenzyl cation). |
Predicted fragmentation patterns from PubChemLite confirm the isotopic signature of bromine

is the most telling feature.[9] Cleavage alpha to the carbonyl is expected. |
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Applications in Drug Discovery and Development

The 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone scaffold is a valuable starting

point for synthesizing a range of biologically active molecules. Its utility stems from its

classification as a deoxybenzoin, a core structure found in many natural and synthetic

compounds with therapeutic properties.

Role as a Synthetic Intermediate

Heterocycle Synthesis: The ketone and adjacent methylene group can participate in
condensation reactions with reagents like hydrazine, hydroxylamine, or guanidine to form
pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic cores are prevalent
in modern pharmaceuticals.

Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki, Heck,
Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile
introduction of diverse aryl, alkyl, and amino substituents, enabling the creation of large
libraries of compounds for structure-activity relationship (SAR) studies.

Antioxidant and Anti-inflammatory Research: The resorcinol moiety is a known antioxidant
pharmacophore capable of scavenging free radicals. Derivatives of this compound are
actively being investigated for their potential to treat diseases associated with oxidative
stress and inflammation.[2][10]

Oncology Research: The 2,4-dihydroxyphenyl scaffold is present in compounds that have
shown anticancer activity.[10][11] This molecule serves as a precursor for synthesizing novel
agents that may target various pathways involved in cancer cell proliferation and survival.

Biological Pathway Interaction Workflow
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Caption: Synthetic utility and downstream applications.
Safety and Handling
Based on aggregated GHS data, this compound requires careful handling.[1]
e Hazard Statements:

o H317: May cause an allergic skin reaction.

o H400: Very toxic to aquatic life.
e Precautionary Measures:

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P273: Avoid release to the environment.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.
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o P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Recommended storage is at 0-8 °C.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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